3'-Hydroxypropiophenone
Overview
Description
3’-Hydroxypropiophenone, also known as 1-(3-hydroxyphenyl)-1-propanone, is an organic compound with the molecular formula C9H10O2. It is a white crystalline solid with a distinct aromatic odor. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and organic compounds .
Synthetic Routes and Reaction Conditions:
Diazotization of m-aminopropiophenone: This method involves the diazotization of m-aminopropiophenone, followed by the decomposition of the diazonium salt obtained.
Saponification of 3-acetoxypropiophenone: This method involves the saponification of 3-acetoxypropiophenone with refluxing 10% sodium hydroxide for 2-3 hours, resulting in an 83% yield.
Reductive deamination of 2-amino-5-hydroxypropiophenone: This method involves diazotization, followed by the decomposition of the diazonium salt formed with copper powder in ethanol.
Reaction with ethylmagnesium bromide: This method involves the reaction of ethylmagnesium bromide with 3-hydroxy-N, N-diethylbenzamide in refluxing n-butyl ether for 4 hours, yielding a 75% yield.
Treatment of 3-methoxypropiophenone: This method involves the treatment of 3-methoxypropiophenone with pyridinium chloride at 210°C for 30 minutes, resulting in an 85% yield.
Treatment of 1-hydroxy-1-(3-hydroxyphenyl)propane: This method involves the treatment of 1-hydroxy-1-(3-hydroxyphenyl)propane with DDQ in dioxane for 72 hours, yielding a 97% yield.
Industrial Production Methods:
- The industrial production of 3’-Hydroxypropiophenone typically involves the saponification of 3-acetoxypropiophenone or the diazotization of m-aminopropiophenone, followed by the decomposition of the diazonium salt obtained .
Types of Reactions:
Oxidation: 3’-Hydroxypropiophenone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: 3’-Hydroxypropiophenone can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Mechanism of Action
- Primary Targets : 3’-Hydroxypropiophenone is structurally related to p-hydroxybenzoic acid and parabens. It also bears resemblance to diethylstilbestrol (DES) and alkylphenols, all of which are estrogens .
- Role : The compound has relatively low affinity for the estrogen receptor. It must be administered at high dosages (0.8 to 1.6 g/day) to achieve significant estrogenic and antigonadotropic effects. It possesses only 0.1% of the estrogenic activity and less than 0.5% of the antigonadotropic potency of estrone .
Target of Action
Scientific Research Applications
3’-Hydroxypropiophenone has a wide range of applications in scientific research, including:
Chemistry:
- It is used as a reactant in the synthesis of tricyclic fused pyridines, a family of alkaloids with antimalarial activity .
Biology:
- It serves as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine:
- It is used in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of malaria and other diseases.
Industry:
Comparison with Similar Compounds
4’-Hydroxypropiophenone: Similar in structure but with the hydroxyl group in the para position.
2’-Hydroxypropiophenone: Similar in structure but with the hydroxyl group in the ortho position.
3-Methoxypropiophenone: Similar in structure but with a methoxy group instead of a hydroxyl group.
Uniqueness:
Properties
IUPAC Name |
1-(3-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOGDBMOFMQLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156855 | |
Record name | 3'-Hydroxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13103-80-5 | |
Record name | 3′-Hydroxypropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13103-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Hydroxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13103-80-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3'-Hydroxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-hydroxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-HYDROXYPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VUA549F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 5-hydroxykynurenamine (5-HK) and its analogs affect cerebral arteries?
A: Research using isolated dog cerebral arteries has shown that 5-HK and its analogs, including those with a 3'-hydroxypropiophenone structure like 2'-amino-3-dimethylamino-5'-hydroxypropiophenone (Cpd. III), can cause the arteries to contract. This contraction is believed to be mediated through serotonin receptors, as the effect can be blocked by methysergide, a serotonin antagonist []. Interestingly, these compounds can also act as antagonists, blocking the contractile response normally induced by serotonin. []
Q2: How does modifying the structure of 5-HK, specifically around the this compound moiety, influence its activity?
A: Structural modifications to the 5-HK molecule, particularly alterations to the hydroxy group on the benzene ring and the length of the side chain attached to the this compound group, significantly impact its activity. [] For example, 2'-amino-3-dimethylamino-5'-hydroxypropiophenone (Cpd. III) displayed a weaker contractile effect compared to 5-HK. [] This suggests that both the hydroxy group and the specific side chain structure are crucial for the interaction with the presumed serotonin receptors and the resulting biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.